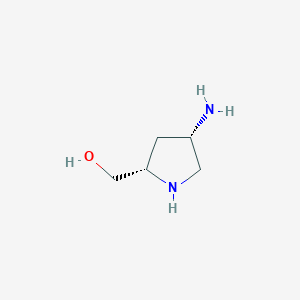
((2S,4S)-4-aminopyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4S)-4-aminopyrrolidin-2-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by its pyrrolidine ring structure, which is substituted with an amino group and a hydroxymethyl group. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol typically involves the chiral resolution of racemic mixtures or the use of enantioselective synthesis methods. One common approach is the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents. For example, the reduction of (2S,4S)-4-aminopyrrolidin-2-one with a suitable reducing agent like sodium borohydride can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chiral separation techniques. Methods such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: ((2S,4S)-4-aminopyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: ((2S,4S)-4-aminopyrrolidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Mechanism of Action
The mechanism of action of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
(2S,4S)-4-aminopyrrolidin-2-one: A precursor in the synthesis of ((2S,4S)-4-aminopyrrolidin-2-yl)methanol.
(2S,4S)-4-hydroxypyrrolidin-2-yl)methanol: A closely related compound with a hydroxyl group instead of an amino group.
(2S,4S)-4-methylpyrrolidin-2-yl)methanol: A derivative with a methyl group substitution.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both amino and hydroxymethyl functional groups. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1 |
InChI Key |
GATJYQXOTIFFMS-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)N |
Canonical SMILES |
C1C(CNC1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
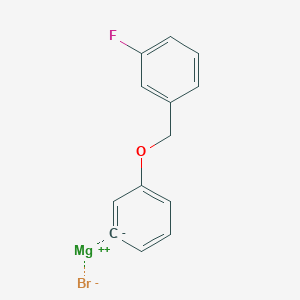
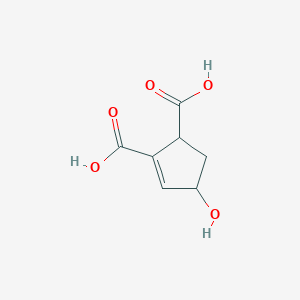
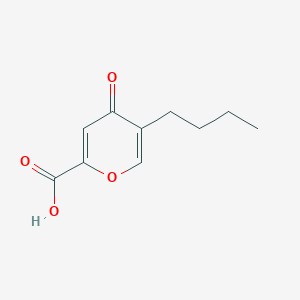
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
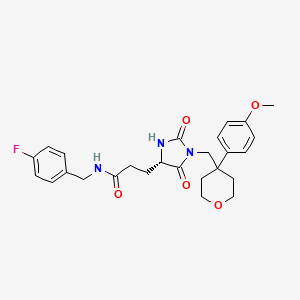
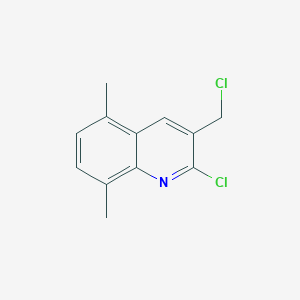
![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)
![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
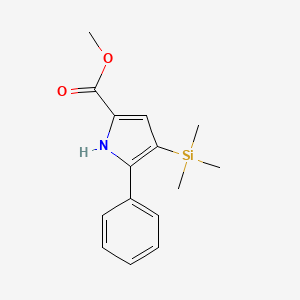
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

